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Sodium glycerophosphate

Cat. No.: B008827
CAS No.: 1555-56-2
M. Wt: 195.06 g/mol
InChI Key: KANLKAYGXGSUJC-UHFFFAOYSA-N
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Description

Ubiquity and Significance in Cellular Metabolism

Glycerophosphate is a cornerstone of cellular metabolism, primarily positioned at the intersection of glycolysis and lipid synthesis. pnas.orgwikipedia.org Its principal form, glycerol-3-phosphate (G3P), is synthesized in cells through two main pathways. The primary route involves the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgwikipedia.org Alternatively, glycerol (B35011) kinase can catalyze the phosphorylation of glycerol, a backbone component of lipid molecules, to form G3P. wikipedia.orgencyclopedia.pub

The significance of glycerophosphate stems from its dual role:

Link between Carbohydrate and Lipid Metabolism: G3P is the foundational molecule for the de novo synthesis of all glycerolipids, including triacylglycerols (fats) and phospholipids (B1166683). encyclopedia.pubnih.gov Phospholipids are essential structural components of all cellular membranes, highlighting the importance of a steady G3P supply. encyclopedia.pubpatsnap.com By being derived from the glycolytic intermediate DHAP, G3P directly connects glucose breakdown to the formation of lipids. wikipedia.org

Energy Metabolism: Beyond its role in building lipids, G3P is a key component of the glycerol-3-phosphate shuttle . This shuttle is a vital mechanism, especially in tissues with high energy demands like the brain and skeletal muscle, for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production via oxidative phosphorylation. wikipedia.orgontosight.aiaklectures.com

A recently identified metabolic pathway involves the enzyme glycerol-3-phosphate phosphatase (G3PP), which hydrolyzes G3P directly to glycerol. pnas.org This discovery has added another layer of complexity to metabolic regulation, showing that controlling G3P levels is critical for balancing glycolysis, gluconeogenesis, and lipid metabolism. pnas.org

Table 1: Key Metabolic Pathways Involving Glycerol-3-Phosphate

Metabolic PathwayRole of Glycerol-3-Phosphate (G3P)Key EnzymesSignificance
Glycolysis G3P is synthesized from the glycolytic intermediate Dihydroxyacetone Phosphate (DHAP). wikipedia.orgGlycerol-3-Phosphate Dehydrogenase (GPDH) wikipedia.orgLinks carbohydrate breakdown with lipid synthesis and energy shuttling.
Glycerolipid Synthesis Serves as the structural backbone for the synthesis of triacylglycerols and phospholipids. encyclopedia.pubnih.govGlycerol-3-Phosphate Acyltransferase (GPAT) nih.govEssential for building cellular membranes and storing energy as fat. encyclopedia.pubpatsnap.com
Glycerol-3-Phosphate Shuttle Acts as a carrier to transport electrons from cytoplasmic NADH to the mitochondrial electron transport chain. sketchy.comCytosolic & Mitochondrial GPDH wikipedia.orgFacilitates ATP production from glycolysis-derived NADH in specific tissues. ontosight.aiaklectures.com
Glyceroneogenesis G3P can be synthesized from precursors other than glucose, such as amino acids. wikipedia.orgVarious enzymes of the pathwayAllows for lipid synthesis even when glucose levels are low.
Glycerol Metabolism G3P can be dephosphorylated to glycerol. pnas.orgGlycerol-3-Phosphate Phosphatase (G3PP) pnas.orgRegulates cellular levels of G3P, influencing major metabolic fluxes. pnas.org

Isomeric Configurations and Their Distinct Biochemical Roles

Glycerophosphate exists in different isomeric forms, but the most biologically significant distinction is between its two stereoisomers: sn-glycerol-3-phosphate and sn-glycerol-1-phosphate (B1203117). mdpi.com Due to historical and differing nomenclature systems (such as D/L and R/S), these names can be confusing. wikipedia.orgoroboros.at

sn-Glycerol-3-phosphate: This isomer, also known as L-glycerol-3-phosphate or D-glycerol-1-phosphate, is the predominant form in eukaryotes and bacteria. wikipedia.orgmdpi.com It is the (R)-enantiomer. oroboros.at This is the isomer that participates in the central metabolic pathways discussed above, including glycerolipid synthesis and the glycerol-3-phosphate shuttle. encyclopedia.pubmdpi.com Its synthesis from DHAP is catalyzed by glycerol-3-phosphate dehydrogenase (GPDH). mdpi.com

sn-Glycerol-1-phosphate: This isomer, also known as L-glycerol-1-phosphate, is characteristic of the cell membranes of archaea. mdpi.com It is synthesized by a distinct enzyme, glycerol-1-phosphate dehydrogenase (G1PDH), and is incorporated into ether-linked lipids, which are structurally different from the ester-linked lipids found in bacteria and eukaryotes. mdpi.com

The distinct roles of these isomers are fundamentally tied to the enzymes that recognize them. The enzymes in eukaryotes, such as glycerol-3-phosphate acyltransferase (GPAT) which initiates phospholipid synthesis, are stereospecific for sn-glycerol-3-phosphate. nih.gov

The glycerol-3-phosphate shuttle provides a clear example of the biochemical role of sn-glycerol-3-phosphate. The shuttle mechanism involves two different GPDH enzymes:

A cytosolic GPDH (GPD1) reduces DHAP to G3P, oxidizing one molecule of NADH to NAD+. wikipedia.orgsketchy.com

A mitochondrial GPDH (GPD2), located on the inner mitochondrial membrane, oxidizes G3P back to DHAP. wikipedia.org This time, however, the electrons are passed to the enzyme-bound cofactor FAD, forming FADH₂. aklectures.com FADH₂ then donates its electrons to the electron transport chain, specifically to coenzyme Q.

This process effectively transports the reducing power of cytosolic NADH into the mitochondria to generate energy.

Table 2: Comparison of Glycerophosphate Isomers and Related Enzymes

Featuresn-Glycerol-3-Phosphate (L-glycerol-3-phosphate)sn-Glycerol-1-Phosphate (L-glycerol-1-phosphate)
Primary Domain of Life Eukaryotes and Bacteria mdpi.comArchaea mdpi.com
Synthesizing Enzyme Glycerol-3-Phosphate Dehydrogenase (GPDH) mdpi.comGlycerol-1-Phosphate Dehydrogenase (G1PDH) mdpi.com
Role in Lipid Structure Backbone of ester-linked phospholipids and triacylglycerols. encyclopedia.pubmdpi.comBackbone of ether-linked isoprenoid glycerol ethers. mdpi.com
Involvement in Energy Metabolism Key component of the Glycerol-3-Phosphate Shuttle. wikipedia.orgNot involved in this shuttle mechanism.
Key Associated Enzymes Cytosolic and Mitochondrial GPDH, GPAT. nih.govwikipedia.orgG1PDH, enzymes for ether-lipid synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NaO6P B008827 Sodium glycerophosphate CAS No. 1555-56-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS No.

1555-56-2

Molecular Formula

C3H9NaO6P

Molecular Weight

195.06 g/mol

IUPAC Name

disodium;2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

KANLKAYGXGSUJC-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Na]

Other CAS No.

1334-74-3
1555-56-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Related CAS

95648-81-0

solubility

Soluble

Synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Molecular and Enzymatic Mechanisms Involving Glycerophosphates

Glycerophosphate Dehydrogenase Complex: Biochemical Function and Regulation

The glycerol-3-phosphate dehydrogenase (GPDH) complex is a critical link between carbohydrate and lipid metabolism. wikipedia.org It consists of two main enzymes that work together in a shuttle system: the cytosolic, NAD-dependent GPD1, and the mitochondrial, FAD-dependent GPD2 (also known as mGPDH). wikipedia.orgjianhaidulab.comresearchgate.net

The primary function of this complex is the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to glycerol-3-phosphate (G3P). wikipedia.orgwikipedia.org This reaction is essential for several metabolic processes:

Lipid Biosynthesis: GPDH provides the G3P backbone necessary for the synthesis of glycerolipids, including triacylglycerols and phospholipids (B1166683). wikipedia.orgproteopedia.org

Redox Homeostasis: The glycerophosphate shuttle facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. jianhaidulab.comwikipedia.org

Energy Metabolism: By feeding electrons into the electron transport chain, GPDH contributes to cellular energy production. wikipedia.orgpnas.org

Regulation of GPDH

The activity of the GPDH complex is tightly regulated at multiple levels to meet the metabolic needs of the cell.

Transcriptional Regulation: The expression of the genes encoding GPDH enzymes is controlled by various factors. For instance, thyroid hormones have been shown to regulate the expression of mitochondrial GPDH. nih.gov

Allosteric Regulation: The activity of mGPDH can be allosterically regulated by several metabolites and ions, allowing for rapid adjustments to changes in the cellular environment. jianhaidulab.com

Substrate Availability: The concentration of substrates like DHAP and NADH directly influences the rate of the GPDH-catalyzed reaction.

Lipid-Enzyme Interactions: In organisms like Escherichia coli, the activity of GPDH is regulated through interactions with lipids in the cell membrane. nih.gov

The coordinated action and regulation of the GPDH complex ensure a balanced flux of metabolites between glycolysis, lipogenesis, and mitochondrial respiration, highlighting its central role in cellular metabolism. researchgate.netnih.gov

Phosphatase Activities and Glycerol (B35011) Phosphate Cycling

Glycerol-3-phosphate (G3P) is a central metabolite that stands at the crossroads of glycolysis, glycerolipid synthesis, and energy metabolism. frontiersin.orgresearchgate.net The cellular concentration of G3P is not only determined by its synthesis from dihydroxyacetone phosphate (DHAP) or glycerol but also by its dephosphorylation back to glycerol, a process known as glycerol phosphate cycling. frontiersin.org This cycle is mediated by the activity of specific glycerol phosphate phosphatases.

For a long time, it was believed that mammalian cells lacked a specific enzyme for the dephosphorylation of G3P. researchgate.net However, recent research has identified a previously known enzyme, phosphoglycolate phosphatase (PGP), as a key mammalian glycerol-3-phosphate phosphatase (G3PP). frontiersin.orgwikipedia.org

Identification in Mammals: Through BLAST analysis using microbial G3PP sequences as queries, PGP was identified as the mammalian homolog. frontiersin.org It has been demonstrated that under physiological conditions, particularly at elevated glucose levels, PGP functions primarily as a G3PP. frontiersin.orgnih.gov

Characterization in Yeast: In the yeast Saccharomyces cerevisiae, two isoenzymes of DL-glycerol-3-phosphatase, Gpp1p and Gpp2p, have been purified and characterized. nih.gov These enzymes exhibit high specificity for DL-glycerol-3-phosphate and have a pH optimum of 6.5. nih.gov The expression of GPP2 is induced by osmotic stress, indicating a role in cellular adaptation. nih.gov

Characterization in Bacteria: In Mycobacterium tuberculosis, the enzyme Rv1692 has been identified as a D,L-glycerol 3-phosphate phosphatase. pnas.orgresearchgate.net This enzyme is crucial for the recycling of the polar head of glycerophospholipids, a previously undescribed pathway in this bacterium. pnas.org

The discovery and characterization of these phosphatases have revealed a "glycerol shunt" in which G3P can be diverted from lipid synthesis and energy metabolism back to glycerol, which can then be exported from the cell. researchgate.netnih.gov This provides a mechanism for regulating intracellular G3P levels and influencing downstream metabolic pathways. nih.gov

Compound Index

Functional Implications in Cellular Lipid Polar Head Recycling

Glycerophosphates are key intermediates in the recycling of glycerophospholipid polar heads, a crucial pathway for salvaging and reusing components of cellular membranes. Glycerophospholipids (GPLs) are the primary lipid components of these membranes, providing structure and participating in cell signaling and vesicle trafficking. nih.gov The process of recycling allows organisms to conserve energy and resources by breaking down existing phospholipids and reusing their fundamental parts.

In the bacterium Mycobacterium tuberculosis, a pathway for glycerophospholipid polar head recycling has been identified, highlighting the importance of this process. pnas.orgpnas.org This pathway involves several enzymatic steps:

Phospholipases act on phospholipids to release the polar heads. pnas.org

These polar heads are then cleaved by glycerophosphoryl diester phosphodiesterases, which generates glycerol-3-phosphate (G3P). pnas.org

The G3P can then be re-acylated to form 1,2-diacyl-sn-glycerol 3-phosphate, which commits it back to the synthesis of new phospholipids. pnas.org

Alternatively, G3P can be catabolized. A specific phosphatase enzyme, identified as Rv1692 in M. tuberculosis, catalyzes the final step of this catabolic recycling pathway by breaking down G3P into glycerol and inorganic phosphate. pnas.orgpnas.orgresearchgate.net This function is critical, and in the absence of this enzyme, an accumulation of glycerophospho-ethanolamine and glycerolphospho-inositol is observed, which confirms a reduced rate of degradation of these lipid polar heads. pnas.org This recycling pathway is not only a source of fatty acids, which can be degraded for energy via β-oxidation and the Krebs cycle, but also provides glycerol and phosphate for other metabolic uses. pnas.org

Interplay of Glycerophosphate Metabolism with Core Bioenergetic Pathways (e.g., Glycolysis, TCA Cycle)

Glycerophosphate metabolism is intricately linked with the core energy-producing pathways of the cell, namely glycolysis and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgnih.gov This interplay is essential for maintaining metabolic flexibility and ensuring a steady supply of energy in the form of ATP. wikipedia.orgjneurosci.org

A primary link is the glycerol-3-phosphate (G3P) shuttle . This shuttle provides a mechanism to transfer reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. jneurosci.orgmdpi.com The shuttle operates through two key enzymes:

Cytosolic glycerol-3-phosphate dehydrogenase (GPD1): This enzyme converts the glycolysis intermediate dihydroxyacetone phosphate (DHAP) to G3P, oxidizing NADH to NAD+ in the process. jneurosci.org

Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2): Located on the inner mitochondrial membrane, this enzyme reconverts G3P back to DHAP. In this reaction, it transfers electrons to flavin adenine (B156593) dinucleotide (FAD), forming FADH2. jneurosci.org

The FADH2 produced then donates its electrons directly to the electron transport chain (ETC) at Complex III, bypassing Complex I. jneurosci.org This process contributes to the proton gradient across the mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation. unibo.it

Glycerol itself can also enter these central metabolic pathways. In the liver, it can be converted to glucose through gluconeogenesis, while in skeletal muscle, it is phosphorylated to G3P and then enters the glycolytic pathway. wikipedia.org Furthermore, pyruvate, the end product of glycolysis, is transported into the mitochondria where it is converted to acetyl-CoA, the primary fuel for the TCA cycle. wikipedia.orgnih.gov The TCA cycle, in turn, generates the bulk of the cell's reduced coenzymes (NADH and FADH2) that feed the electron transport chain. wikipedia.orgunibo.it The G3P shuttle thus serves as a critical bridge, ensuring that the energy captured during cytoplasmic glycolysis can be efficiently converted to ATP within the mitochondria. jneurosci.org

Allosteric Regulation in Glycerophosphate-Related Enzymes (e.g., Imidazole (B134444) Glycerol Phosphate Synthase)

Allosteric regulation is a fundamental biological mechanism where the binding of a molecule (an effector) to one site on an enzyme influences the activity at a distant active site. batistalab.comacs.org This process allows for precise control over metabolic pathways. A well-studied example involving a glycerophosphate-related compound is the enzyme imidazole glycerol phosphate synthase (IGPS) . frontiersin.org

IGPS is a heterodimeric enzyme found in bacteria, archaea, and plants, where it functions at a key branch point between the biosynthesis of histidine and purines. frontiersin.orgnih.gov The enzyme complex consists of two subunits:

HisH subunit: This subunit has glutaminase (B10826351) activity, hydrolyzing glutamine to provide ammonia (B1221849). acs.org

HisF subunit: This subunit is a cyclase that uses the ammonia from HisH to convert N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR). frontiersin.org

The allosteric regulation of IGPS is a classic example of V-type allostery, where the effector alters the maximum reaction rate (Vmax) without affecting the enzyme's binding affinity for its substrate (K-type). frontiersin.orgpnas.org In this case, PRFAR acts as the allosteric effector. nih.gov When PRFAR binds to the HisF subunit, it triggers a conformational change that is transmitted over a distance of approximately 25 Å to the active site of the HisH subunit. nih.govpnas.org This long-range communication dramatically stimulates the glutaminase activity of HisH, increasing the rate of glutamine hydrolysis by as much as 5,000-fold. batistalab.compnas.org

Studies using molecular dynamics simulations and NMR spectroscopy have revealed that this allosteric activation is mediated by a network of correlated motions. batistalab.comnih.gov The binding of the effector activates millisecond-timescale motions throughout the enzyme, which are crucial for enhancing its catalytic function. acs.orgfrontiersin.org This intricate regulatory mechanism ensures that the production of ammonia is tightly coupled to the demand for it in the histidine biosynthesis pathway, preventing wasteful hydrolysis of glutamine. nih.govpnas.org

In Vitro and Preclinical Mechanistic Investigations of Sodium Glycerophosphate

Cellular Mineralization Processes and Osteoblast Activity Modulation in Vitro

Sodium glycerophosphate serves as a crucial source of phosphate (B84403) for in vitro mineralization studies, facilitating the deposition of a mineralized extracellular matrix by osteoblasts. plos.org The concentration of β-glycerophosphate (β-GP) is a critical factor in these culture systems. researchgate.net In the absence of β-GP, osteoblasts will deposit an organic matrix, but mineralization does not occur. researchgate.net The addition of β-GP to osteoblast cultures is a widely used method to induce the formation of mineralized bone nodules in vitro. researchgate.net

Studies using rat calvarial osteoblasts have demonstrated that a concentration of 2 mM β-GP leads to the formation of bone structures with a "trabecular" morphology, where mineralization is specifically confined to these matrix structures. researchgate.net However, higher concentrations of 5–10 mM β-GP can result in widespread, non-specific mineral deposition across the cell monolayer and may inhibit normal matrix deposition. researchgate.net It is noteworthy that the commonly used concentration of 10 mM β-glycerophosphate in cultures can induce what is described as "artificial" mineralization of all cell-extracellular matrix structures. oup.com

The process of mineralization in vitro involves several key stages, including the downregulation of proliferation, secretion of an organic extracellular matrix, and finally, the deposition of hydroxyapatite. plos.org To achieve this, culture media are typically supplemented with various additives, including a phosphate source like β-glycerophosphate. plos.org The use of β-GP allows for the study of osteoblast differentiation and function by assessing mineral deposition, often visualized through staining methods like Alizarin Red S, which detects calcium. plos.orgresearchgate.net

Interestingly, research on primary osteoblasts from mice with genetic modifications, such as tissue-nonspecific alkaline phosphatase (TNAP) knockout, has shown that these cells fail to mineralize in vitro when β-glycerophosphate is the primary phosphate source. pnas.org This highlights the interplay between enzymatic activity and the availability of a phosphate substrate in the mineralization process. Furthermore, manipulating the expression of the type III sodium-phosphate (NaPi) transporter, Pit1, in osteoblast cultures has been shown to down- and up-regulate mineralization, respectively, when β-glycerophosphate is used to induce mineralization. nih.gov

Table 1: Effect of β-Glycerophosphate Concentration on Osteoblast Mineralization

β-GP ConcentrationObservation in Rat Calvarial Osteoblast CulturesReference
0 mMDeposition of unmineralized organic matrix. researchgate.net
2 mMFormation of distinct, trabecular-like mineralized structures. researchgate.net
5-10 mMWidespread, non-specific (dystrophic) mineral deposition. researchgate.net
10 mMInduces "artificial" mineralization of all cell-ECM structures. oup.com

Regulation of FGF23 Expression via Glycerophosphate-SIRT1 Axis in Osteocyte Models

Recent investigations using osteocyte-like MC3T3-E1 cells have shed light on the molecular pathways through which β-glycerophosphate (BGP) influences the expression of Fibroblast Growth Factor 23 (FGF23), a key regulator of phosphate homeostasis. nih.gov Treatment of these cells with BGP leads to an increase in Fgf23 expression. nih.govresearchgate.net

A central finding is the involvement of the NAD-dependent deacetylase Sirtuin 1 (SIRT1) in this regulatory process. nih.gov Inhibition of SIRT1 activity using the specific inhibitor EX-527 was found to eliminate the BGP-induced increase in Fgf23 expression, indicating a direct role for SIRT1 in the phosphate-mediated regulation of Fgf23. nih.govnih.gov Conversely, activation of SIRT1 with SRT1720 resulted in an increase in Fgf23 expression. nih.govresearchgate.net

The transcription factor Hairy and Enhancer of Split-1 (HES1) has also been identified as a component of this pathway. nih.gov BGP treatment was shown to upregulate Hes1 expression, and this effect was diminished when SIRT1 was inhibited, suggesting that HES1 is regulated by SIRT1. nih.govnih.gov These findings point towards the existence of an upstream SIRT1-HES1 axis in the regulation of FGF23 by phosphate. nih.govnih.gov

Interestingly, the role of reactive oxygen species (ROS) in this pathway appears to be minimal. nih.gov While previous studies had suggested ROS involvement, recent findings show that inhibiting ROS formation does not affect the Fgf23 response to BGP. nih.govnih.gov Furthermore, direct induction of ROS did not lead to an increase in Fgf23 expression, suggesting that the ROS machinery is not a primary driver of FGF23 stimulation in this context. nih.govnih.gov

Table 2: Key Findings on the Regulation of FGF23 by β-Glycerophosphate

Treatment/ConditionEffect on Fgf23 Expression in MC3T3-E1 CellsImplicationReference
β-Glycerophosphate (BGP)IncreasedBGP stimulates FGF23 production. nih.govresearchgate.net
BGP + SIRT1 Inhibitor (EX-527)BGP-induced increase is eliminatedSIRT1 is necessary for the phosphate-mediated regulation of FGF23. nih.govnih.gov
SIRT1 Activator (SRT1720)IncreasedActivation of SIRT1 is sufficient to increase FGF23. nih.govresearchgate.net
BGP TreatmentUpregulation of Hes1 expressionHES1 is involved in the signaling pathway. nih.govnih.gov
BGP + SIRT1 Inhibitor (EX-527)Diminished upregulation of Hes1HES1 is downstream of SIRT1. nih.govnih.gov
BGP + ROS InhibitorNo effect on BGP-induced increaseROS is not a primary mediator in this pathway. nih.govnih.gov

Mechanistic Studies of this compound in Chitosan-Based Hydrogel Systems

Elucidation of Gelation Mechanisms and Polymer Network Formation

This compound is a key component in the formation of thermosensitive chitosan-based hydrogels, which are liquid at lower temperatures and form a gel at body temperature. mdpi.comgoogle.com The mechanism of this sol-gel transition is a subject of ongoing research. bibliotekanauki.plnih.gov One proposed mechanism involves electrostatic interactions. As a weak base, sodium β-glycerophosphate neutralizes the acidic chitosan (B1678972) solution, reducing the electrostatic repulsion between the positively charged amino groups on the chitosan molecules. mdpi.com Another view suggests that the gel forms through the combination of protons from the amino groups with the glycerophosphate. bibliotekanauki.pl

The gelation process is thought to occur in two stages. nih.gov Initially, the addition of glycerophosphate salt leads to the precipitation of chitosan chains. nih.gov This is followed by the actual gelation process throughout the entire volume, which is regulated by the rate of nucleation and diffusion of the polymer chains. nih.gov The type of cation associated with the glycerophosphate salt has been shown to significantly influence the gelation process, suggesting that the formulation of the gelation mechanism should not be based solely on the concentration of glycerophosphate. nih.govresearchgate.net For instance, systems with calcium glycerophosphate, which can form insoluble aggregation nuclei, tend to gel faster. nih.gov

An increase in temperature weakens the hydrogen bonds between the polymer and water, while strengthening the hydrophobic interactions between polymer chains. bibliotekanauki.pl This leads to a change in the chain structure and phase separation, resulting in the formation of the hydrogel network. bibliotekanauki.pl

Influence of Co-Gelling Agents (e.g., Sodium Bicarbonate) on Hydrogel Structural Integrity and Biocompatibility in Vitro

The properties of chitosan/β-sodium glycerophosphate (β-GP) hydrogels can be enhanced by the addition of co-gelling agents like sodium bicarbonate (NaHCO₃). researchgate.net The inclusion of NaHCO₃ has been reported to improve the mechanical properties and biocompatibility of these hydrogels. researchgate.net

Studies have shown that hydrogels prepared with a combination of β-GP and NaHCO₃ exhibit a shorter gelation time and enhanced resistance to compression. researchgate.net The viscosity of the resulting gel at 37°C is significantly higher in formulations containing NaHCO₃ compared to those with β-GP alone. researchgate.net This increased mechanical strength is a desirable characteristic for applications in tissue engineering. researchgate.net

In terms of biocompatibility, hydrogels formulated with an appropriate concentration of β-GP combined with NaHCO₃ have demonstrated excellent cytocompatibility with cell lines such as HUVEC and NIH 3T3 in vitro. researchgate.net The addition of NaHCO₃ to chitosan-β-GP systems has been shown to be a key factor in increasing the resistance of the hydrogels to strain. rsc.org Furthermore, the use of NaHCO₃ as a gelling agent has been found to be more efficient for cell attachment compared to β-GP alone. researchgate.net

Role in Thermo-Sensitive Chitosan Hydrogel for Scaffold Preparation

This compound is instrumental in the preparation of thermo-sensitive chitosan hydrogels for use as scaffolds in tissue engineering. frontiersin.org These hydrogels exhibit the advantageous property of being injectable as a liquid at room temperature and then gelling in situ at body temperature. frontiersin.orgmdpi.com This is achieved by mixing an acidic chitosan solution with sodium β-glycerophosphate at a low temperature, which neutralizes the solution. mdpi.com

The resulting hydrogels possess a highly porous and interconnected pore structure, which is beneficial for cell adhesion, proliferation, and differentiation as it facilitates the diffusion of nutrients and provides space for new tissue growth. frontiersin.org The porosity of these scaffolds can be influenced by the composition of the hydrogel. frontiersin.org

The combination of chitosan and β-glycerophosphate creates a biocompatible and biodegradable scaffold material. frontiersin.org The gelation time at body temperature can be modulated, for instance, by the addition of other components like graphene oxide, which has been shown to reduce the gelation time. frontiersin.org These thermosensitive hydrogels have been investigated for various biomedical applications, including as carriers for drug delivery and as scaffolds for bone regeneration. mdpi.comgoogle.com

Investigating Glycerophosphate Metabolic Pathways in Microbial Physiology and Virulence (e.g., Mycobacterium tuberculosis)

Glycerol-3-phosphate (G3P) metabolism plays a significant role in the physiology and virulence of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.govresearchgate.net Mtb can utilize various carbon sources, and G3P derived from host lipids is considered an important substrate during infection. researchgate.net The bacterium possesses the metabolic machinery to catabolize glycerophospholipids. nih.gov

Mtb has two probable glycerol-3-phosphate dehydrogenases, GlpD1 and GlpD2, which convert G3P to dihydroxyacetone phosphate, an intermediate that can enter glycolysis and gluconeogenesis. researchgate.net The expression of the ugp operon, which encodes a putative ABC transporter for G3P, is induced when Mtb is intracellular, suggesting the uptake of host-derived G3P. researchgate.net

Recent research has led to the discovery of a D,L-glycerol 3-phosphate phosphatase in Mtb, an enzyme involved in the recycling of the polar heads of glycerophospholipids. pnas.orgnih.gov This phosphatase, Rv1692, catalyzes the final predicted step in this recycling pathway. pnas.orgnih.gov The levels of G3P in Mtb can vary depending on the available carbon source, and G3P itself might regulate the catabolism of glycerophospholipids by inhibiting phosphodiesterases. pnas.org

Disruptions in central carbon metabolism can have significant consequences for the bacterium. For example, a disruption in the glycolytic pathway can lead to the intracellular accumulation of toxic sugar-phosphates, impairing cell viability, particularly under hypoxic conditions. plos.org This highlights the importance of a functional glycolytic carbon flow for Mtb to limit the buildup of harmful metabolic intermediates. plos.org

Cutting Edge Analytical Methodologies for Glycerophosphate Research

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Glycerol-3-Phosphate Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of glycerophosphates due to its high sensitivity and selectivity. news-medical.netijpsr.com This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and identification based on their mass-to-charge ratio by mass spectrometry.

For the analysis of glycerol-3-phosphate (G3P), a small and polar molecule, hydrophilic interaction liquid chromatography (HILIC) is often employed. unit.no HILIC allows for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns. unit.no When coupled with tandem mass spectrometry (MS/MS), this method provides excellent specificity and allows for precise quantification, even in complex biological samples like human plasma. unit.nonih.gov

Recent advancements in LC-MS methodologies, such as the use of high-resolution mass spectrometers like Orbitrap and triple quadrupole (QQQ) systems, have further enhanced the ability to distinguish and quantify glycerophosphate isomers, such as bis(monoacylglycero)phosphate (BMP) and phosphatidylglycerol (PG). biorxiv.org Positive mode tandem mass spectrometry can generate distinct fragmentation patterns for these isomers, enabling their unambiguous identification. biorxiv.org The use of multiple reaction monitoring (MRM) in triple quadrupole instruments offers a highly sensitive and specific method for targeted quantification of a limited number of analytes in a complex mixture. nih.gov

Key Features of Advanced LC-MS Methods for Glycerophosphate Analysis:

FeatureDescriptionBenefit
Chromatographic Separation Utilizes techniques like HILIC for polar analytes and reversed-phase for broader lipid profiling. unit.nonih.govEnables separation of glycerophosphates from other matrix components and isomeric forms. biorxiv.org
Mass Spectrometry Detection Employs high-resolution instruments (e.g., Orbitrap) for accurate mass measurement and tandem MS (e.g., QQQ) for specific fragmentation. biorxiv.orgProvides high sensitivity, specificity, and structural information for confident identification and quantification. nih.govbiorxiv.org
Ionization Techniques Electrospray ionization (ESI) is commonly used for its ability to ionize polar molecules like glycerophosphates effectively. scispace.comAllows for the analysis of a wide range of glycerophospholipid classes. nih.gov
Quantitative Approaches Includes methods like multiple reaction monitoring (MRM) and the use of stable isotope-labeled internal standards. nih.govEnsures accurate and precise quantification of target glycerophosphates. scispace.com

Gas Chromatography (GC) with Phosphorus-Sensitive Detection for Glycerophosphate Analysis

Gas chromatography (GC) is another powerful separation technique, particularly for volatile or semi-volatile compounds. For the analysis of non-volatile compounds like sodium glycerophosphate, a derivatization step is necessary to increase their volatility. nih.govnih.gov This typically involves converting the polar functional groups (hydroxyl and phosphate) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

A key advantage of GC for glycerophosphate analysis is the availability of highly sensitive and selective detectors for phosphorus-containing compounds. news-medical.netscioninstruments.com The two primary detectors used are:

Flame Photometric Detector (FPD): This detector measures the light emitted from phosphorus (or sulfur) compounds when they are burned in a hydrogen-rich flame. news-medical.netepa.gov It is highly selective for phosphorus, making it an excellent choice for analyzing glycerophosphates in complex samples with minimal interference from other compounds. news-medical.net

Nitrogen-Phosphorus Detector (NPD): The NPD is even more sensitive to phosphorus-containing compounds than the FPD. scioninstruments.comepa.gov It operates by measuring the increase in current produced when nitrogen or phosphorus compounds are combusted on the surface of a heated alkali bead. scioninstruments.com Its high selectivity makes it invaluable for trace-level analysis of glycerophosphates. scioninstruments.com

A recently developed method for the qualitative analysis of phosphoglycerol and other related compounds utilizes a two-step trimethylsilylation process followed by GC-MS. nih.gov This method has proven to be rapid, sensitive, and reliable, with detection limits in the low µg/mL range. nih.gov

Comparison of Phosphorus-Sensitive GC Detectors:

DetectorPrinciple of OperationSelectivitySensitivity for Phosphorus
Flame Photometric Detector (FPD) Measures optical emission from phosphorus compounds in a flame. news-medical.netHigh for phosphorus and sulfur. news-medical.netGood, typically in the parts-per-billion range. news-medical.net
Nitrogen-Phosphorus Detector (NPD) Measures surface ionization of nitrogen and phosphorus compounds on a heated bead. scioninstruments.comVery high for nitrogen and phosphorus. scioninstruments.comExcellent, often superior to FPD. scioninstruments.com

Spectroscopic and Other Instrumental Techniques for Structural and Quantitative Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the molecular structure and functional groups present in a sample. globalresearchonline.netmdpi.com These non-destructive methods can be used to identify this compound and study its interactions with other molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. aidic.it The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, IR spectra can confirm the presence of hydroxyl (O-H), phosphate (B84403) (P-O), and C-O bonds. mdpi.comaidic.it Fourier Transform Infrared (FTIR) spectroscopy, a more advanced version of the technique, offers higher resolution and sensitivity. bibliotekanauki.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. aidic.itosu.edu It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of a molecule. globalresearchonline.net In the context of glycerophosphate research, Raman spectroscopy has been used to study conformational changes in proteins upon interaction with related compounds and to confirm the incorporation of calcium glycerophosphate into polyurethane matrices. mdpi.combibliotekanauki.pl

While less common for routine quantitative analysis of glycerophosphates, advanced mass spectrometry techniques like multiphoton ionization mass spectrometry (MI/MS) can be employed for specialized research applications. This technique uses multiple photons to ionize a molecule, which can provide different fragmentation patterns compared to more conventional ionization methods like electrospray ionization (ESI) or electron ionization (EI). scispace.com This can be useful for detailed structural elucidation of complex glycerophosphate derivatives or for studying their photochemical properties.

Electrochemical methods offer a rapid and cost-effective way to determine the total phosphorus content in a sample, including that from glycerophosphates. researchgate.netrsc.org These techniques typically involve the electrochemical oxidation of the organophosphate to convert all phosphorus into orthophosphate, which can then be quantified. researchgate.netrsc.org

One novel approach utilizes a high-performance PbO2 electrode to digest this compound. researchgate.netrsc.org This method achieves a high digestion efficiency of around 90% within 30 minutes without the need for heating or acidification, significantly shortening the analysis time compared to traditional digestion methods. researchgate.netrsc.org The resulting orthophosphate can then be measured using standard colorimetric methods, such as the molybdenum blue method, or by other electrochemical detection techniques. researchgate.netresearchgate.netmdpi.com

Multiphoton Ionization Mass Spectrometry (MI/MS)

Optimized Sample Preparation Protocols for Complex Biological and Material Matrices

Effective sample preparation is a critical first step in the analysis of glycerophosphates, as it serves to remove interfering substances, concentrate the analyte of interest, and make it compatible with the chosen analytical technique. nih.govchromatographyonline.com The choice of method depends on the nature of the sample matrix and the target analyte.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is often the initial step to remove the abundant proteins that can interfere with the analysis. filtrous.comptglab.com Common precipitating agents include organic solvents like acetonitrile (B52724) or acids such as trichloroacetic acid (TCA). filtrous.comsigmaaldrich.com This process effectively "crashes out" the proteins, which can then be separated by centrifugation, leaving the smaller glycerophosphate molecules in the supernatant for further analysis. filtrous.com

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. aocs.orgamericanpharmaceuticalreview.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte of interest or the interfering compounds. aocs.org For glycerophosphates, which are polar, reversed-phase SPE cartridges (e.g., C18) can be used to retain non-polar interferences while allowing the glycerophosphate to pass through. phenomenex.com Conversely, specific ion-exchange or normal-phase cartridges can be used to retain and concentrate the glycerophosphate itself. aocs.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. zinsser-analytic.comscioninstruments.comphenomenex.comeconomysolutions.in For instance, a modified Bligh and Dyer extraction, which uses a mixture of chloroform, methanol, and an acidic aqueous solution, is effective for extracting anionic glycerophospholipids from tissues and cells. nih.gov The choice of solvents and the pH of the aqueous phase are critical parameters that can be adjusted to optimize the extraction of specific glycerophosphates. scioninstruments.com

Compatibility and Stability Analysis of this compound in Complex Solutions

The utility of this compound as an organic phosphate source is particularly evident in complex formulations such as parenteral nutrition (PN) admixtures. These solutions are intricate mixtures of amino acids, carbohydrates, lipids, electrolytes, vitamins, and trace elements, creating a high potential for physicochemical interactions. A primary advantage of this compound over inorganic phosphate is its enhanced compatibility with divalent cations, significantly reducing the risk of calcium phosphate precipitation. mdpi.comsergas.galmdpi.com Consequently, extensive research has been dedicated to characterizing the stability and compatibility of this compound to ensure the safety and efficacy of these complex therapeutic solutions. nih.govsps.nhs.uk

The stability of this compound within these admixtures is not absolute and is influenced by a range of factors including the pH of the solution, the concentration of other components like amino acids and calcium, storage temperature, and exposure to light. mdpi.comresearchgate.netresearchgate.net For instance, the degradation of certain amino acids can lower the solution's pH, while higher temperatures can accelerate chemical reactions, including precipitation. sergas.galbmj.com

To rigorously evaluate these parameters, a variety of advanced analytical methodologies are employed.

Detailed Research Findings

Research into the compatibility of this compound (NaGP) has yielded specific data on its performance under various conditions, particularly when combined with calcium gluconate in PN solutions.

One comprehensive study evaluated pediatric PN solutions containing both 1.5% and 4% amino acids, lipids, and cysteine, with corresponding concentrations of calcium gluconate and this compound ranging from 10 to 50 mmol/L. nih.gov Using a combination of visual inspection, microscopic analysis, turbidimetry, and particle counting according to United States Pharmacopeia (USP) standards, the study found no evidence of precipitation or changes in turbidity, concluding that this compound is highly compatible under these conditions. nih.gov

Another study focused on neonatal PN solutions with 1% or 4% amino acid and 10% or 20% dextrose concentrations, using a fixed amount of calcium gluconate (50 mEq/L) and this compound (25 mmol/L). neopuertomontt.com The stability was tested under various storage conditions, including refrigeration for up to nine days followed by storage at room temperature. neopuertomontt.com These solutions remained free of visual deposition and met the USP <788> criteria for particulate matter, which specifies fewer than 25 particles/mL that are ≥10 μm and fewer than 3 particles/mL that are ≥25 μm. neopuertomontt.comresearchgate.net

Conversely, research has also identified the boundaries of compatibility. In PN solutions with lower amino acid concentrations (1.5% and 2.0%), precipitation was observed when high concentrations of calcium gluconate (50 mM/L) and this compound (150 mM/L) were combined. researchgate.net Storage conditions also play a critical role. An investigation of neonatal TPN formulations found that while lipid-free solutions were stable for at least 96 hours at room temperature or under refrigeration, storage at 37°C led to precipitate formation after 72 to 96 hours, a change attributed to the degradation of amino acids and a subsequent reduction in pH. bmj.com

The following tables summarize key findings from compatibility and stability studies.

Table 1: Compatibility of this compound (NaGP) with Calcium Gluconate in Parenteral Nutrition (PN) Formulations

Amino Acid ConcentrationOther Key ComponentsCa/NaGP ConcentrationsStorage ConditionsAnalytical Methods UsedKey FindingsSource
1.5% and 4%Lipids, Cysteine10-50 mmol/L (each)Not specifiedVisual inspection, Microscopy, Turbidimetry, USP &lt;788&gt;No precipitation or turbidity changes detected. nih.gov
1% and 4%10% and 20% Dextrose50 mEq/L Ca-gluconate / 25 mmol/L NaGP2-8°C for 9 days, then 25°C for 24hVisual inspection, USP &lt;788&gt; particle count, pH measurementNo visual deposition; met USP particle count criteria. neopuertomontt.com
1.5% and 2.0%Dextrose, NaCl, MgSO₄Up to 100 mM/L Ca-gluconate / 150 mM/L NaGP30°C for 1 day; 4°C for 1 and 7 daysVisual inspection, pH, Turbidity, MicroscopyPrecipitation observed with high Ca/NaGP concentrations. researchgate.net
Varying (Neonatal)Lipid-free and All-in-One; varying Ca and MgVaryingRoom Temp, 4°C, 37°C for up to 96hTurbidity (Absorbance at 600 nm), MicroscopyStable at RT and 4°C; precipitation at 37°C after 72-96h. bmj.com

Table 2: Analytical Methodologies for Stability Assessment of NaGP Solutions

Analytical MethodPurpose in NaGP Stability ResearchSource(s)
Visual InspectionPrimary screening for macroscopic signs of incompatibility such as precipitation, haze, or color change against a contrasting background. nih.govneopuertomontt.com
Turbidimetry / NephelometryQuantifies the turbidity or cloudiness of a solution to detect sub-visual particulate matter with high sensitivity. researchgate.netnih.gov
Light Obscuration Particle Count TestAutomatically counts and sizes particles in a solution to determine compliance with pharmacopeial standards (e.g., USP &lt;788&gt;). nih.govneopuertomontt.comresearchgate.net
Microscopy (Light and Electron)Allows for the direct observation and characterization of microcrystals and other particulate matter that are not visible to the naked eye. sergas.galbmj.comnih.gov
pH MeasurementMonitors the acidity or alkalinity of the solution, which is a critical indicator of chemical stability and compatibility. researchgate.netbmj.comneopuertomontt.com
Spectrophotometry (UV-Vis)Measures the absorbance of light at a specific wavelength (e.g., 600 nm) as an indirect measure of precipitation. researchgate.netbmj.com
Energy Dispersive Spectroscopy (EDS)When combined with electron microscopy, it determines the elemental composition of observed precipitates, aiding in their identification (e.g., calcium oxalate (B1200264) vs. calcium phosphate). sergas.gal
High-Performance Liquid Chromatography (HPLC)Measures the concentration of specific components, such as vitamins, to assess their degradation over time within the complex solution. mdpi.com

Computational and Theoretical Frameworks in Glycerophosphate Research

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For glycerophosphate and the systems it inhabits, MD simulations provide a virtual microscope to observe its conformational behavior and interactions with its environment.

The process begins by creating a three-dimensional model of the system, which is then placed in a simulated environment, often a box of water molecules with ions to neutralize the system. nih.gov The interactions between atoms are governed by a set of equations known as a force field, such as CHARMM36m, which is designed to accurately model biomolecules including proteins, lipids, and sugars. nih.gov The simulation calculates the forces on each atom and uses these to predict their subsequent positions and velocities over very small time steps (femtoseconds), generating a trajectory that reveals the molecule's dynamic behavior. nih.gov

This approach allows researchers to generate and analyze an ensemble of different structural conformations. acs.org Analysis of these MD trajectories can reveal the flexibility of different parts of the glycerophosphate molecule and any larger structures it is part of. acs.org For instance, in studies of enzymes like asparagine synthetase and imidazole-glycerol phosphate (B84403) synthase, computational strategies including MD simulations have been crucial for interpreting experimental data and understanding conformational changes related to catalytic function. nih.gov By observing how the molecule folds, twists, and interacts with neighboring molecules, scientists can understand its preferred shapes and the energy landscape that governs its transitions between different states. nih.govacs.org This information is fundamental for understanding its biological function, such as its role as a substrate or its incorporation into the phospholipid backbone of cell membranes. acs.org

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation

ParameterDescriptionCommon Example/Value
Force FieldA set of empirical equations and parameters used to calculate the potential energy of a system of atoms. It defines the interactions between atoms.CHARMM36m, AMBER
Solvent ModelA model used to represent the solvent (usually water) in the simulation box.TIP3P
Time StepThe interval at which forces and positions are updated. A shorter time step increases accuracy but requires more computational power.2 fs (femtoseconds)
Simulation LengthThe total time the simulation is run. Longer simulations can capture slower, larger-scale conformational changes.100 ns to microseconds
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure) of the simulation.NPT (Isothermal-isobaric)
Boundary ConditionsConditions applied to the edges of the simulation box to mimic an infinite system and avoid edge effects.Periodic Boundary Conditions (PBC)

Network Theory Approaches for Elucidating Allosteric Signaling Pathways

Allostery is a fundamental process in biology where the binding of a molecule at one site on a protein affects the activity at a distant site. pnas.orgaip.org Network theory, a branch of graph theory, provides a powerful framework for mapping the communication pathways that underpin this long-range signaling. researchgate.netbiorxiv.org While sodium glycerophosphate itself is not an allosteric enzyme, this analysis is critical for understanding its role in larger complexes, such as imidazole (B134444) glycerol (B35011) phosphate synthase (IGPS), where a glycerophosphate derivative is central to its function. pnas.orgnih.gov

In this approach, the protein is modeled as a network of nodes and edges. researchgate.netbiorxiv.org The nodes typically represent amino acid residues (or parts of them, like the alpha-carbon or center of mass), and the edges represent the interactions between them. biorxiv.orgacs.org These interactions are often calculated from MD simulation trajectories, capturing the correlated motions between pairs of residues. acs.org A high degree of correlation suggests that two residues are part of a dynamic communication line.

Several analytical methods are used to identify the most important pathways within this network:

Centrality Analysis: This metric identifies the most critical nodes in the network. For example, "betweenness centrality" measures how many of the shortest paths between all other nodes pass through a particular node, highlighting residues that act as key communication hubs. biorxiv.org

Community Analysis: This method clusters the network into tightly connected modules, or "communities," of residues that move together. pnas.orgacs.org Changes in these community structures upon ligand binding can reveal how an allosteric signal propagates through the protein, altering its collective dynamics. pnas.org

Shortest Path Algorithms: Algorithms like Dijkstra's or Floyd-Warshall can identify the most efficient communication routes between the allosteric site (where a signal originates) and the active site (where the effect is felt). aip.org

In studies of IGPS, network models have successfully identified distinct allosteric pathways, showing how the binding of an effector molecule (PRFAR) to one domain triggers catalytic activity over 25 Å away in another domain. pnas.orgnih.gov These models revealed that the signal travels through specific secondary structures and interfaces, involving changes in hydrogen bonds and hydrophobic contacts. nih.gov Such analyses are crucial for understanding enzyme regulation and can guide the development of drugs that target allosteric sites. nih.gov

Table 2: Network Theory Metrics for Allosteric Pathway Analysis

Metric/MethodDescriptionSignificance in Allostery Research
NodeA fundamental unit of the network, typically an amino acid residue or a group of atoms.Represents the components of the protein structure.
EdgeA connection between two nodes, weighted by the strength of their interaction or correlation of motion.Represents the dynamic communication links within the protein.
Betweenness CentralityMeasures the number of shortest paths between other nodes that pass through a given node. biorxiv.orgIdentifies key residues that act as "hubs" or "bottlenecks" for signal propagation. biorxiv.org
Community AnalysisA method to partition the network into densely interconnected clusters of nodes (communities). pnas.orgReveals how groups of residues move in a coordinated fashion and how these dynamic communities are rearranged by an allosteric signal. pnas.org
Current-Flow BetweennessAn alternative to shortest-path betweenness that considers all possible pathways, not just the shortest ones, providing a more robust measure of signal flow. biorxiv.orgImproves the stability and convergence of network analysis, capturing subtle changes in communication pathways. biorxiv.org

Computational Modeling of Glycerophosphate in Prebiotic Chemical Evolution (e.g., Linear Logic)

Understanding the origin of life requires exploring how key biological molecules could have formed and organized under prebiotic conditions. Glycerol phosphate is considered a vital molecule in this context, serving as a precursor to phospholipids (B1166683), the primary components of cell membranes. researchgate.netmdpi.com Computational modeling is essential for investigating the feasibility of these early evolutionary steps.

One area of modeling focuses on the emergence of protocells. Simulations have been used to demonstrate how a ribozyme (an RNA-based enzyme) could have evolved to favor the synthesis of glycerophosphate. researchgate.net In these models, the newly formed glycerophosphate integrates into primitive membranes made of fatty acids, gradually transforming them into more stable phospholipid membranes. This process, driven by competition and selection pressures, illustrates a plausible pathway for the evolution of modern cell boundaries. researchgate.net

A more abstract and formal approach to modeling prebiotic chemistry is the use of Linear Logic (LL) . biorxiv.orgbiorxiv.org Unlike classical logic, LL is a "resource-sensitive" system, meaning it explicitly tracks the consumption and transformation of resources in a process. biorxiv.org This makes it exceptionally well-suited for modeling biochemical reactions, which are constrained by the finite availability of molecules and energy. biorxiv.org

The LL framework uses a formal proof system to represent chemical reactions. biorxiv.org Key logical operators define how molecules can interact:

The tensor product (⊗) represents the simultaneous consumption of multiple reactants.

Linear implication (⊸) defines a transformation where reactants are consumed to produce a product, ensuring nothing is duplicated without cause.

The plus operator (⊕) can model competitive pathways.

The exponential operator (!) can represent persistent resources like a catalyst. biorxiv.org

While LL has been primarily applied to model the emergence of RNA and DNA, its framework is directly applicable to the prebiotic chemistry of glycerophosphate. biorxiv.orgbiorxiv.org It could be used to formally evaluate the efficiency of different proposed pathways for glycerophosphate synthesis under fluctuating prebiotic conditions, such as varying availability of phosphate sources or energy. mdpi.combiorxiv.org By encoding these pathways as logical derivations, researchers can identify potential bottlenecks, resource limitations, and the selective pressures that could have driven the evolution of its synthesis and utilization in the first protocells. biorxiv.org

Table 3: Core Operators in Linear Logic and Their Prebiotic Chemistry Interpretation

LL OperatorFormal NameInterpretation in Prebiotic Chemistry
Γ ⊢ ΔSequent CalculusRepresents a valid chemical transformation, where the reactants in set Γ produce the products in set Δ. biorxiv.org
A ⊗ BTensor Product (Multiplicative Conjunction)Represents the simultaneous presence and consumption of reactant molecules A and B. biorxiv.org
A ⊸ BLinear ImplicationModels a reaction where reactant A is consumed to produce product B, conserving resources. biorxiv.org
A ⊕ BPlus Operator (Additive Disjunction)Models a choice between two competing reaction pathways or outcomes. biorxiv.org
!A"Of Course" (Exponential Operator)Represents a resource A (e.g., a catalyst or a stable environmental feature) that can be used multiple times without being consumed. biorxiv.org

Emerging Research Frontiers and Interdisciplinary Opportunities in Glycerophosphate Science

Unraveling Undiscovered Metabolic and Signaling Roles of Glycerophosphates

Glycerol-3-phosphate (G3P) is recognized as a critical intermediate at the crossroads of glycolysis, lipid biosynthesis, and energy metabolism. wikipedia.orgnumberanalytics.comclinisciences.com It is synthesized either by the reduction of the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP) or through the phosphorylation of glycerol (B35011). wikipedia.org This positions G3P as a key link between carbohydrate and lipid metabolism. fiveable.me However, recent research is uncovering more intricate roles for glycerophosphates in cellular regulation and signaling.

A significant discovery has been the identification of a mammalian glycerol-3-phosphate phosphatase (G3PP), an enzyme that hydrolyzes G3P to glycerol. pnas.orgnih.govresearchgate.net This enzyme plays a pivotal role in controlling the levels of G3P, thereby regulating glucose, lipid, and energy balance. pnas.orgresearchgate.net The glycerolipid/fatty acid (GL/FA) cycle, which is fundamental to energy homeostasis, is impacted by G3P availability. pnas.org Dysregulation of this cycle is linked to obesity and type 2 diabetes, highlighting the importance of G3P metabolism in metabolic diseases. pnas.orgnih.gov

Glycerophosphates are also involved in cellular signaling. As a primary source of phosphate, sodium glycerophosphate supports numerous biochemical processes, including the synthesis of ATP, the cell's main energy currency, and phospholipids (B1166683), which are essential for cell membrane integrity and signal transduction. octagonchem.compatsnap.com The family of glycerophosphodiester phosphodiesterases, which hydrolyze glycerophosphodiesters to produce glycerophosphate, has been linked to functions ranging from bacterial pathogenicity to mammalian cell differentiation, such as in motor neurons and osteoblasts. nih.gov

Table 1: Key Enzymes in Glycerophosphate Metabolism and Their Functions

Enzyme Function Metabolic Pathway Reference
Glycerol-3-phosphate dehydrogenase Catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P). wikipedia.orgwikipedia.org Glycolysis, Lipid Metabolism wikipedia.orgwikipedia.org
Glycerol Kinase Catalyzes the phosphorylation of glycerol to produce G3P. wikipedia.orgnumberanalytics.comfiveable.me Lipid Metabolism wikipedia.orgnumberanalytics.comfiveable.me
Glycerol-3-Phosphate Acyltransferase (GPAT) Catalyzes the first step in the synthesis of triacylglycerol and phospholipids from G3P. nih.gov Lipid Biosynthesis nih.gov
Glycerol-3-Phosphate Phosphatase (G3PP) Hydrolyzes G3P to glycerol, regulating G3P levels. pnas.orgnih.govresearchgate.net Intermediary Metabolism pnas.orgnih.govresearchgate.net
Glycerophosphodiester Phosphodiesterases Hydrolyze glycerophosphodiesters to produce glycerophosphate and an alcohol. nih.gov Phospholipid Metabolism nih.gov

Engineering Novel Glycerophosphate-Based Biomaterials with Tunable Properties

The biocompatibility of glycerophosphates has led to their use in the engineering of advanced biomaterials. A significant area of research involves the development of thermosensitive injectable hydrogels composed of chitosan (B1678972) and sodium β-glycerophosphate. mdpi.comcapes.gov.br These materials are liquid at room temperature and form a gel at physiological body temperature (37 °C), making them ideal for in-situ applications like drug delivery and tissue engineering. capes.gov.brmdpi.com

The gelation process is driven by ionic cross-linking between the protonated amine groups of chitosan and the phosphate groups of glycerophosphate at an elevated temperature and a pH of around 6-7. acs.org Researchers are exploring various strategies to modify and improve the properties of these hydrogels. This includes incorporating a second polymer to enhance strength, adding drug-loaded carrier particles for sustained release, or using chemically modified chitosan for better biodegradability. capes.gov.br

In the field of bone regeneration, these hydrogels are particularly promising. mdpi.com Studies have shown that incorporating magnesium by partially substituting sodium β-glycerophosphate with magnesium glycerophosphate can be achieved without negatively impacting the material's ability to mineralize with apatite, a key component of bone. mdpi.com Furthermore, polyurethanes modified with calcium glycerophosphate have demonstrated suitable mechanical and biological characteristics for use as scaffolds in bone tissue engineering. mdpi.com

Table 2: Applications of Glycerophosphate-Based Biomaterials

Biomaterial System Components Key Properties Application Reference
Thermosensitive Hydrogel Chitosan, Sodium β-glycerophosphate Injectable, gels at body temperature, biocompatible Drug Delivery, Tissue Engineering mdpi.comcapes.gov.brmdpi.com
Mineralizable Hydrogel Chitosan, Sodium β-glycerophosphate, Magnesium glycerophosphate Cytocompatible, supports apatite mineralization Bone Regeneration mdpi.com
Modified Polyurethane Polyether-ester-urethane, Calcium glycerophosphate Improved biological activity and mechanical properties Bone Tissue Scaffolds mdpi.com

Development of Advanced Methodologies for Spatiotemporal Glycerophosphate Profiling

Understanding the dynamic roles of glycerophosphates within cells and tissues requires sophisticated analytical techniques. The development of advanced methods for the spatiotemporal profiling of these molecules is a key research frontier. Currently, researchers utilize assay kits to quantify glycerol-3-phosphate levels in various biological samples, including tissue homogenates and cell lysates. clinisciences.com These kits often employ colorimetric or fluorometric methods, where G3P is enzymatically processed to produce a detectable colored or fluorescent product. clinisciences.com

These methods are valuable for studying metabolic disorders, cancer metabolism, and for drug screening. clinisciences.com For instance, changes in G3P levels have been associated with certain cancers, making its quantification a useful tool in cancer research. clinisciences.com Chromatographic techniques, such as gas chromatography (GC), have also been employed for the determination of glycerophosphates. drugfuture.com

However, the goal is to move towards methods that can provide a more dynamic and localized picture of glycerophosphate metabolism. Spatiotemporal profiling would allow scientists to visualize and measure how G3P concentrations change in specific cellular compartments (like the mitochondria or cytosol) or tissue microenvironments over time in response to various stimuli. This level of detail is crucial for fully understanding the complex signaling and metabolic networks in which glycerophosphates participate.

Systems Biology Approaches Integrating Glycerophosphate Metabolism into Multi-Omics Data

The glycerol phosphate shuttle, for example, is a critical system that transports reducing equivalents from NADH generated in the cytosol during glycolysis into the mitochondria for oxidative phosphorylation. wikipedia.orgwikipedia.org This process involves two different glycerol-3-phosphate dehydrogenases, one in the cytosol and one on the inner mitochondrial membrane. wikipedia.org

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of these interconnected pathways. Such models can help elucidate how perturbations in glycerophosphate metabolism contribute to complex diseases like obesity, type 2 diabetes, and cardiovascular conditions. pnas.orgnih.gov For example, understanding how G3PP expression and activity are regulated and how they, in turn, influence glucose oxidation, fatty acid synthesis, and insulin (B600854) secretion can provide novel therapeutic targets. nih.govresearchgate.net This holistic view is necessary to unravel the complex regulatory networks that govern cellular energy homeostasis and to develop effective strategies for treating metabolic diseases.

Q & A

Q. What is the biochemical role of sodium glycerophosphate in cellular processes, and how is it experimentally validated?

this compound serves as a phosphate donor in ATP synthesis and nucleotide (DNA/RNA) formation. Its role can be validated using isotopic tracing (e.g., 31^{31}P-NMR) to track phosphate incorporation into ATP or nucleic acids in cell cultures. Enzyme activity assays (e.g., alkaline phosphatase) can further confirm its metabolic utilization .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical or biological samples?

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust method for simultaneous quantification of sodium (589.592 nm) and phosphorus (213.617 nm) in this compound formulations. Validation parameters include linearity (R2^2 > 0.995), precision (%RSD < 2%), and spike recovery (90–110%) .

Q. How is this compound incorporated into experimental designs for microbial growth optimization?

In Lactococcus cultures, this compound was identified as a critical variable via fractional factorial design (FFD). Optimal concentrations (e.g., 22.8–26.6 g L1^{-1}) were determined using response surface methodology (Central Composite Design), with biomass yield modeled via third-order polynomial equations (R2^2 = 0.75) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different experimental models be resolved?

Contradictions (e.g., variable optimal concentrations in Lactococcus vs. mammalian cells) require systematic meta-analysis of experimental conditions (pH, temperature, co-factors). Controlled replication studies with standardized protocols (e.g., fixed ionic strength) can isolate confounding variables .

Q. What methodologies assess the synergistic effects of this compound in tissue engineering scaffolds?

In chitosan/sodium alginate hydrogels, osteogenic synergy is evaluated via:

  • In vitro assays: ALP activity, calcium deposition (Alizarin Red staining).
  • In vivo models: Micro-CT for bone mineral density (BMD) and histological analysis of osteoblast proliferation .

Q. What mechanisms underlie this compound’s inhibition of protein phosphatases, and how is this applied in signaling studies?

this compound competitively inhibits alkaline phosphatase by mimicking phosphorylated substrates. Mechanistic studies use:

  • Kinetic assays (Michaelis-Menten plots) to calculate KiK_i.
  • Western blotting to monitor downstream phosphorylation (e.g., ERK, Akt) in osteoblasts .

Q. How do researchers balance this compound’s therapeutic efficacy with risks of hypernatremia in hypophosphatemia treatment?

Pharmacokinetic models (e.g., compartmental analysis) predict sodium load thresholds. Clinical protocols mandate:

  • Daily serum sodium monitoring.
  • Co-administration with loop diuretics in edema-prone patients.
  • Dose adjustments based on renal function (e.g., eGFR < 30 mL/min) .

Methodological Guidelines

  • Data Contradiction Analysis : Use multivariate regression to identify interactions between this compound and confounding factors (e.g., lactose in microbial media) .
  • Safety Protocols : Pre-treatment calcium correction in hypocalcemic patients to avoid exacerbating electrolyte imbalances during phosphate replacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.